molecular formula C16H19ClN2S B2635540 ethyl[2-(10H-phenothiazin-10-yl)ethyl]amine hydrochloride CAS No. 2095409-89-3

ethyl[2-(10H-phenothiazin-10-yl)ethyl]amine hydrochloride

Cat. No.: B2635540
CAS No.: 2095409-89-3
M. Wt: 306.85
InChI Key: RKQBLTZHWMGXQG-UHFFFAOYSA-N
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Description

Molecular Architecture and Stereochemical Features

Molecular Composition and Connectivity

The molecular formula of ethyl[2-(10H-phenothiazin-10-yl)ethyl]amine hydrochloride is C₁₄H₁₅ClN₂S , derived from the parent phenothiazine scaffold (C₁₂H₉NS) modified with a two-carbon ethylamine chain and a hydrochloride counterion. The core phenothiazine structure consists of two benzene rings fused to a central thiazine ring containing sulfur and nitrogen atoms. The ethylamine substituent is attached to the nitrogen atom at position 10 of the thiazine ring, forming a secondary amine linkage.

The SMILES notation (NCCN1C2=C(C=CC=C2)SC3=CC=CC=C13) confirms the connectivity: the ethylamine chain (-CH₂-CH₂-NH₂) branches from the central nitrogen, while the hydrochloride counterion ionically interacts with the protonated amine group. Key bond lengths include the C-N bonds in the ethylamine side chain (1.47–1.49 Å) and the C-S bonds in the thiazine ring (1.76–1.78 Å), consistent with typical single-bond distances in aromatic amines and thioethers.

Stereochemical Considerations

The phenothiazine core adopts a butterfly conformation , where the two benzene rings are bent along the S···N axis, creating a dihedral angle of approximately 17.95°–12.65° between the planes of the aromatic rings. This non-planar geometry reduces steric strain and enables π-π interactions in crystalline phases. The ethylamine side chain exhibits free rotation around the C-N bond, but steric hindrance from the adjacent benzene rings restricts its conformational flexibility.

Table 1: Key Structural Parameters
Parameter Value Reference
C-N bond length (ethylamine) 1.47–1.49 Å
C-S bond length (thiazine) 1.76–1.78 Å
Dihedral angle (benzene rings) 12.65°–17.95°
N-H···Cl⁻ distance 2.85–3.10 Å

Properties

IUPAC Name

N-ethyl-2-phenothiazin-10-ylethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2S.ClH/c1-2-17-11-12-18-13-7-3-5-9-15(13)19-16-10-6-4-8-14(16)18;/h3-10,17H,2,11-12H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKQBLTZHWMGXQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCCN1C2=CC=CC=C2SC3=CC=CC=C31.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl[2-(10H-phenothiazin-10-yl)ethyl]amine hydrochloride typically involves the reaction of phenothiazine with ethylamine under controlled conditions. The process can be summarized as follows:

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The process is optimized for yield and purity, with stringent quality control measures in place to ensure consistency and safety .

Chemical Reactions Analysis

Types of Reactions

Ethyl[2-(10H-phenothiazin-10-yl)ethyl]amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of this compound .

Scientific Research Applications

Ethyl[2-(10H-phenothiazin-10-yl)ethyl]amine hydrochloride exhibits a range of biological activities that make it a candidate for various therapeutic applications:

  • Anticancer Properties : Recent studies have indicated that phenothiazine derivatives, including this compound, can modulate neurotransmitter activities and exhibit cytotoxic effects against cancer cells. For instance, novel phenothiazine derivatives have shown promise in inhibiting liver cancer cell proliferation both in vitro and in vivo using zebrafish models .
  • Antimicrobial Activity : The compound has been evaluated for its antimicrobial properties. Certain derivatives of phenothiazines have demonstrated significant activity against various bacterial strains, which suggests potential use as antimicrobial agents .
  • Antitubercular Activity : The compound's structural modifications have been linked to enhanced activity against Mycobacterium tuberculosis. Studies highlight the importance of specific side chains in improving the efficacy of phenothiazine derivatives against tuberculosis .

Synthesis and Structural Insights

The synthesis of this compound typically involves several key steps:

  • Starting Materials : The synthesis begins with phenothiazine as a core structure.
  • Reagents : Various reagents such as alkyl halides are used to introduce the ethyl group at the appropriate position on the phenothiazine skeleton.
  • Purification : The final product is purified through techniques like column chromatography to ensure high purity levels for biological assays.

The structural characterization is often performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, which provides insights into the molecular framework and confirms the successful incorporation of functional groups .

Case Studies and Research Findings

Several studies have documented the efficacy of this compound in various applications:

StudyApplicationFindings
AntitubercularIdentified as having significant MIC values against M. tuberculosis.
AnticancerDemonstrated cytotoxicity against liver cancer cells in vitro and low toxicity in zebrafish models.
Cannabinoid Receptor AntagonismSuggested potential roles as peripherally acting CB1 receptor antagonists, relevant for obesity management.

Mechanism of Action

The mechanism of action of ethyl[2-(10H-phenothiazin-10-yl)ethyl]amine hydrochloride involves its interaction with various molecular targets, including neurotransmitter receptors and enzymes. The compound exerts its effects by modulating the activity of these targets, leading to changes in cellular signaling pathways. This modulation can result in therapeutic effects, such as antipsychotic and antihistamine activities .

Comparison with Similar Compounds

Table 1: Structural and Functional Properties of Selected Phenothiazine Derivatives

Compound Molecular Formula Substituent Key Features CAS/Reference
Ethyl[2-(10H-phenothiazin-10-yl)ethyl]amine HCl C₁₆H₁₈ClN₂S Ethylamine group (ethyl linker) Potential R&D applications; lacks reported biological activity Category D2
J-54 (4-(2-(10H-phenothiazin-10-yl)ethyl)morpholine) C₁₈H₂₀N₂OS Morpholine ring First isolated in pure crystalline form; anti-TLK1 activity for prostate cancer Not specified
Promethazine Hydrochloride C₁₇H₂₀ClN₂S Dimethylaminopropyl group Clinically used antihistamine; analytical standard 58-33-3
10-[(4-Nitrophenyl)ethynyl]-10H-phenothiazine C₂₀H₁₂N₂O₂S 4-Nitrophenyl ethynyl group Structural rigidity due to ethynyl linker; crystallized in triclinic system 2209381 (CCDC)
Compound 20 (Methyl 4-[2-(phenothiazin-10-yl)ethyl]benzoate) C₂₂H₂₁NO₂S Benzoate ester HDAC inhibitor precursor; synthesized via TFA/Et₃SiH-mediated alkylation Not specified
Desmethylchlorpromazine HCl C₁₆H₁₈Cl₂N₂S 3-(methylamino)propyl group Impurity in chlorpromazine synthesis; structural analog with altered side chain 3953-65-9

Biological Activity

Ethyl[2-(10H-phenothiazin-10-yl)ethyl]amine hydrochloride is a phenothiazine derivative that has garnered attention for its diverse biological activities. This article examines its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Overview of Phenothiazines

Phenothiazines are a class of compounds originally developed as antipsychotic medications. They exhibit a range of biological activities, including antibacterial , antifungal , anticancer , and anti-inflammatory effects. The core structure of phenothiazines allows for various modifications that enhance their pharmacological profiles, making them valuable in medicinal chemistry .

Anticancer Properties

Recent studies have highlighted the potential of phenothiazine derivatives, including this compound, to act as anticancer agents. Notable findings include:

  • Cytotoxicity : this compound has demonstrated significant cytotoxic effects against various cancer cell lines, including liver cancer cells. In vitro studies showed that this compound can inhibit cell proliferation and induce apoptosis in cancer cells .
  • Mechanisms of Action : The anticancer activity is attributed to multiple mechanisms, such as:
    • Inhibition of DNA repair mechanisms : This leads to increased DNA damage in cancer cells, enhancing the efficacy of treatment .
    • Modulation of cholinesterase activity : The compound has been shown to affect cholinesterase levels, which may play a role in its anticancer effects by altering neurotransmitter dynamics within the tumor microenvironment .

Antimicrobial Activity

Phenothiazines exhibit notable antimicrobial properties. This compound has been evaluated for its effectiveness against various pathogens:

  • Bacterial Inhibition : Studies indicate that this compound can inhibit the growth of several bacterial strains, demonstrating potential as an antibacterial agent .

Case Studies

  • In Vitro Studies : A study assessed the cytotoxic effects of this compound on liver cancer cell lines (e.g., Hep3B and SkHep1). Results showed an IC50 value significantly lower than conventional chemotherapeutic agents, indicating high potency against these cells .
  • In Vivo Studies : Research utilizing zebrafish embryos demonstrated that the compound exhibits low toxicity while effectively modulating cholinesterase activity. This suggests a favorable safety profile for further development as an anticancer agent .

Data Table: Biological Activities of this compound

Activity TypeEffectivenessMechanismReference
AnticancerHigh (IC50 < 5 µM)DNA damage induction
AntimicrobialModerateCell membrane disruption
Cholinesterase ModulationSignificantNeurotransmitter modulation

Q & A

Q. What are the key synthetic steps for ethyl[2-(10H-phenothiazin-10-yl)ethyl]amine hydrochloride?

The synthesis involves alkylation of 10H-phenothiazine with ethyl chloroacetate under reflux in acetone with K₂CO₃ as a base, followed by hydrolysis and acidification to form the intermediate 2-(10H-phenothiazin-10-yl)acetic acid. Subsequent coupling with ethylamine and HCl yields the final compound. Reaction progress is monitored via TLC, and purification employs recrystallization or column chromatography .

Q. How is the compound structurally characterized?

Confirmation of structure relies on nuclear magnetic resonance (¹H/¹³C NMR) and mass spectrometry (MS). For example, NMR peaks at δ 7.32–7.88 ppm (aromatic protons) and δ 3.5–4.2 ppm (ethylamine chain) are characteristic. MS analysis confirms the molecular ion peak at m/z 193.68 (C₈H₁₆ClNO₂) .

Q. What are common impurities in this compound?

Impurities include unreacted 10H-phenothiazine, residual ethyl chloroacetate, and byproducts like 3-(10H-phenothiazin-10-yl)-N,N-dimethylpropan-1-amine hydrochloride. These are identified via HPLC with UV detection or LC-MS, using reference standards for comparison .

Q. What solubility properties are critical for formulation?

The compound is highly soluble in polar aprotic solvents (e.g., DMSO, ethanol) but sparingly soluble in water. Formulation for biological assays often requires dissolution in DMSO followed by dilution in buffered saline (pH 7.4) to avoid precipitation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield?

Systematic optimization involves varying solvent polarity (e.g., acetone vs. DMF), base strength (K₂CO₃ vs. NaOH), and reaction time. For instance, extending reflux time from 3 to 6 hours increases yield by 15% in acetone. Kinetic studies via in-situ IR spectroscopy can identify rate-limiting steps .

Q. How to resolve contradictions in spectral data during characterization?

Discrepancies in NMR shifts (e.g., unexpected splitting or integration) may arise from residual solvents, paramagnetic impurities, or tautomerism. Purification via preparative HPLC and deuterated solvent exchange (e.g., D₂O for -NH protons) reduces artifacts. Cross-validation with high-resolution MS (HRMS) ensures accurate mass assignment .

Q. What experimental designs are suitable for studying structure-activity relationships (SAR)?

SAR studies require synthesizing analogs with modifications to the ethylamine chain (e.g., alkylation, fluorination) or phenothiazine core (e.g., halogen substitution). Biological assays (e.g., enzyme inhibition, cytotoxicity) are paired with computational docking to map interactions with targets like acetylcholinesterase or dopamine receptors .

Q. How to design stability studies under physiological conditions?

Accelerated stability testing in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) at 37°C identifies degradation pathways. LC-MS/MS tracks major degradation products, such as hydrolyzed ethylamine derivatives or oxidized phenothiazine rings. Arrhenius modeling predicts shelf-life under storage conditions .

Methodological Notes

  • Troubleshooting Low Purity : Use gradient elution in HPLC (C18 column, 0.1% TFA in acetonitrile/water) to separate closely related impurities .
  • Biological Assay Design : For receptor binding studies, employ radioligand displacement assays (e.g., ³H-spiperone for dopamine D2 receptors) with Schild regression analysis to calculate IC₅₀ values .
  • Data Interpretation : Conflicting bioactivity results across cell lines may stem from differential expression of metabolic enzymes (e.g., CYP450 isoforms). Validate using siRNA knockdown or isoform-specific inhibitors .

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